Patent-Specified Synthetic Utility as Favipiravir Intermediate: Comparative Yield Data
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate (II) is explicitly disclosed and characterized as a required intermediate in the favipiravir synthetic route described in EP 1112743 and WO 0010569 [1][2]. In the documented sequence, this intermediate is prepared from methyl 3-amino-6-bromopyrazine-2-carboxylate (I) with a reported 6-step overall yield of 22.3% from 3-aminopyrazine-2-carboxylic acid . The alternative 3-hydroxy-6-bromo isomer route is not specified in these patents and would require divergent synthetic access. The 3-methoxy intermediate enables the precise sequence of (i) C6 amino introduction, (ii) C2 carboxamide formation, and (iii) C3 O-demethylation required for the final favipiravir pharmacophore [2][3].
| Evidence Dimension | Patent-specified intermediate identity for favipiravir synthesis |
|---|---|
| Target Compound Data | Explicitly designated as Intermediate (II) in favipiravir patent synthetic sequences [1][2]; overall yield 22.3% over 6 steps from 3-aminopyrazine-2-carboxylic acid |
| Comparator Or Baseline | Methyl 3-amino-6-bromopyrazine-2-carboxylate (CAS 6966-01-4), the immediate precursor (Intermediate I); alternative 3-hydroxy-6-bromo isomer not specified in favipiravir patents |
| Quantified Difference | Target compound is the required product of Step 2 (diazotization-alcoholysis) in the patent route; alternative regioisomers not documented in the validated pathway |
| Conditions | Synthetic route validated in EP 1112743 and WO 0010569 (Furuta and Egawa, Toyama Chemical Co., Ltd.); six-step sequence from 3-aminopyrazine-2-carboxylic acid |
Why This Matters
Procurement of the patent-specified intermediate ensures fidelity to the literature-validated favipiravir synthetic route, avoiding the need to validate alternative regioisomers and mitigating project delays and process redevelopment costs.
- [1] Yaozh Drug Synthesis Database. methyl 6-bromo-3-methoxy-2-pyrazinecarboxylate (Intermediate II). Documented synthetic route to favipiravir-class carboxamide derivatives via benzophenone imine coupling and NaI/TMSCl demethylation. Accessed 2026. View Source
- [2] Furuta, Y.; Egawa, H. (Toyama Chemical Co., Ltd.). Nitrogenous heterocyclic carboxamide derivatives or salts thereof and antiviral agents containing both. EP 1112743; WO 0010569. View Source
- [3] Toyama Chemical Co., Ltd. US2003/130213 A1. Paragraph [0417]: Benzophenone imine Pd-BINAP coupling of methyl 6-bromo-3-methoxypyrazine-2-carboxylate to install C6 amino group. View Source
